molecular formula C23H24ClN3O3 B6105186 2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(1H-indol-4-ylmethyl)benzamide

2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(1H-indol-4-ylmethyl)benzamide

カタログ番号 B6105186
分子量: 425.9 g/mol
InChIキー: RWQPJZPUUYNVRL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(1H-indol-4-ylmethyl)benzamide, also known as MLN8054, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the family of aurora kinase inhibitors, which are a group of compounds that target the aurora kinases, a family of serine/threonine protein kinases that play a critical role in mitosis and cell division.

作用機序

2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(1H-indol-4-ylmethyl)benzamide works by inhibiting the activity of the aurora kinases, which are critical regulators of mitosis and cell division. Specifically, it targets aurora kinase A, which is overexpressed in many types of cancer and is associated with poor prognosis. By inhibiting aurora kinase A, this compound prevents the formation of the mitotic spindle and the proper segregation of chromosomes during cell division, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer. In addition, this compound has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potentially useful combination therapy.

実験室実験の利点と制限

One of the main advantages of 2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(1H-indol-4-ylmethyl)benzamide is its specificity for aurora kinase A, which makes it a highly targeted therapy. However, like many small molecule inhibitors, this compound has limitations in terms of its pharmacokinetics and bioavailability, which can limit its effectiveness in vivo. In addition, the development of resistance to this compound has been observed in some cancer cell lines, highlighting the need for further research into combination therapies and alternative treatment strategies.

将来の方向性

There are several future directions for research on 2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(1H-indol-4-ylmethyl)benzamide and aurora kinase inhibitors in general. One area of focus is the development of more potent and selective inhibitors of aurora kinase A, which could improve the efficacy and reduce the toxicity of these compounds. Another area of interest is the identification of biomarkers that can predict response to aurora kinase inhibitors, which could help to personalize treatment and improve patient outcomes. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of this compound and other aurora kinase inhibitors in humans, with the ultimate goal of developing new treatments for cancer.

合成法

The synthesis of 2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(1H-indol-4-ylmethyl)benzamide involves the reaction of 5-chloro-N-(1H-indol-4-ylmethyl)benzamide with 1-acetyl-4-piperidinol in the presence of a base, followed by purification using column chromatography. The final product is obtained as a white solid with a high degree of purity.

科学的研究の応用

2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(1H-indol-4-ylmethyl)benzamide has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. It has been shown to be effective against a wide range of tumor types, including breast, lung, ovarian, and colon cancer.

特性

IUPAC Name

2-(1-acetylpiperidin-4-yl)oxy-5-chloro-N-(1H-indol-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O3/c1-15(28)27-11-8-18(9-12-27)30-22-6-5-17(24)13-20(22)23(29)26-14-16-3-2-4-21-19(16)7-10-25-21/h2-7,10,13,18,25H,8-9,11-12,14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQPJZPUUYNVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)Cl)C(=O)NCC3=C4C=CNC4=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。